4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
The compound 4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine features a pyrimidine core substituted with a 1,2,4-triazole moiety at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a 3-fluoro-4-methoxybenzoyl group. This structure combines key pharmacophoric elements:
- Pyrimidine: A heterocyclic scaffold common in kinase inhibitors and antimicrobial agents.
- 1,2,4-Triazole: Known for antifungal, antibacterial, and antiviral activities.
- Piperazine: Enhances solubility and modulates pharmacokinetics.
- 3-Fluoro-4-methoxybenzoyl: Electron-withdrawing fluorine and electron-donating methoxy groups may influence target binding and metabolic stability.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-28-15-3-2-13(8-14(15)19)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIQLOSTPOOBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1H-1,2,4-triazole and pyrimidine derivatives, followed by their coupling with piperazine and further functionalization to introduce the fluoro and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, the compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine exerts its effects would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analog: BI99807 (4-[4-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)
Key Differences :
- Piperazine Substituent : BI99807 uses a 2,3-dihydrobenzofuran-5-sulfonyl group instead of the target compound’s 3-fluoro-4-methoxybenzoyl.
- Impact :
Antifungal Agent: Posaconazole
Structure : Posaconazole contains a triazolone core linked to a piperazine via a difluorophenyl-dioxolane moiety .
Comparison :
- Complexity : Posaconazole’s extended structure enables broad-spectrum antifungal activity, whereas the target compound’s simpler design may limit its spectrum but improve selectivity.
Fluorinated Pyrimidine-Triazole Hybrids
Example : 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride ().
Key Contrasts :
- Backbone : The hybrid compound uses a butan-2-ol linker between triazole and pyrimidine, unlike the target’s direct piperazine-pyrimidine linkage.
Piperazine Derivatives with Aromatic Substituents
Example : 4-(4-Ethylpiperazin-1-yl)benzoic acid ().
Comparison :
- Applications: Ethylpiperazine derivatives are often used in antipsychotics, highlighting how minor structural changes can redirect therapeutic utility .
Research Findings and Hypotheses
Antimicrobial Potential
The target compound’s triazole-pyrimidine framework is structurally analogous to antifungal agents like Voriconazole (). However, its 3-fluoro-4-methoxybenzoyl group may shift activity toward bacterial targets, as methoxy groups are prevalent in quinolone antibiotics .
Metabolic Stability
Fluorine atoms in the benzoyl group could reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., BI99807). This hypothesis aligns with trends observed in fluorinated pharmaceuticals .
Biological Activity
4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, focusing on its neuroprotective and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features:
- Core Structure : A pyrimidine ring substituted with a piperazine moiety and a 1,2,4-triazole group.
- Substituents : A 3-fluoro-4-methoxybenzoyl group enhances its biological activity.
The molecular formula is with a molecular weight of approximately 367.41 g/mol .
Neuroprotective Properties
Research indicates that this compound exhibits significant neuroprotective effects , particularly relevant for neurodegenerative diseases. Key findings include:
- Inhibition of Apoptosis : The compound reduces apoptosis in neuronal cells by inhibiting the endoplasmic reticulum (ER) stress pathway and decreasing the expression of apoptosis markers like cleaved caspase-3 .
- Reduction of Inflammation : It effectively inhibits the NF-kB inflammatory pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated microglia .
The proposed mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound interacts favorably with active residues of proteins involved in stress responses, such as ATF4 and NF-kB .
- Molecular Pathways Targeted :
- NF-kB Pathway : Suppression leads to reduced inflammatory responses.
- ER Stress Response : Inhibition contributes to cell survival under stress conditions.
Research Findings and Case Studies
A study involving various synthesized triazole-pyrimidine hybrids demonstrated that compounds similar to the target compound exhibited promising neuroprotective effects in human microglial and neuronal cell models. Specifically:
| Compound | Activity | Mechanism |
|---|---|---|
| ZA2-ZA6 | Neuroprotection | Reduced ER stress markers |
| S5 | Anti-neuroinflammatory | Inhibition of TNF-α production |
These compounds were evaluated using assays such as MTT for cell viability and ELISA for cytokine quantification .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the piperazine and pyrimidine moieties. Key steps include:
- Nucleophilic substitution at the pyrimidine C4 position using a piperazine derivative (e.g., 3-fluoro-4-methoxybenzoyl-piperazine) under reflux in DMF or dichloromethane .
- Triazole incorporation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the pyrimidine C6 position .
Optimization parameters: - Temperature : 80–100°C for coupling reactions to balance reactivity and decomposition .
- Catalysts : Use CuI (0.1–1 eq) for triazole formation to minimize side products .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Yield Improvement : Monitor intermediates via TLC or HPLC to isolate high-purity precursors before subsequent steps .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., piperazine N-linked benzoyl vs. pyrimidine-triazole connectivity) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C21H20F N7O2: 446.17) .
- HPLC-PDA : Assess purity (>95%) and detect residual solvents or unreacted intermediates .
Q. What common side reactions occur during synthesis, and how can they be mitigated?
- Methodological Answer :
- Piperazine Ring Opening : Occurs under acidic conditions; use neutral or weakly basic conditions during coupling .
- Triazole Isomerization : Minimize by controlling reaction time (<24 hrs) and temperature (<100°C) .
- Byproduct Table :
| Byproduct | Source | Mitigation |
|---|---|---|
| Di-substituted pyrimidine | Overalkylation | Use stoichiometric control (1:1 molar ratio) |
| Oxidized benzoyl group | Air exposure | Conduct reactions under inert gas (N2/Ar) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazole moiety?
- Methodological Answer :
- Systematic Analog Synthesis : Replace triazole with other heterocycles (e.g., imidazole, tetrazole) and compare bioactivity .
- In Vitro Assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate triazole presence with potency .
- Data Interpretation : Use molecular docking to map triazole interactions with receptor active sites (e.g., hydrogen bonding with ATP-binding pockets) .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., CYP450 metabolism of the piperazine group may reduce in vivo activity) .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C-labeled) to assess bioavailability in target organs .
- Example Data :
| Model | IC50 (nM) | Bioavailability (%) |
|---|---|---|
| In vitro (cell assay) | 50 ± 5 | N/A |
| In vivo (mouse xenograft) | 200 ± 30 | 25 |
Q. What computational strategies predict binding affinity with target receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess triazole-piperazine flexibility .
- Free Energy Perturbation (FEP) : Quantify contributions of fluorine and methoxy groups to binding energy .
- Tool Recommendations : Schrödinger Suite, AutoDock Vina, or GROMACS for high-throughput screening .
Q. How to design experiments assessing pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/mouse) to identify major metabolites (e.g., demethylation of methoxy group) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
- Key Parameter Table :
| Parameter | Method | Target Value |
|---|---|---|
| t1/2 | LC-MS/MS | >4 hrs |
| Cmax | Dose escalation | >1 µM |
Q. How to evaluate off-target interactions given its polypharmacological profile?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
